molecular formula C15H10Br2O3 B14569834 6,8-Dibromo-7-hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 61222-78-4

6,8-Dibromo-7-hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B14569834
CAS No.: 61222-78-4
M. Wt: 398.04 g/mol
InChI Key: IWGOYHXOHZEBOK-UHFFFAOYSA-N
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Description

6,8-Dibromo-7-hydroxy-2-phenylchroman-4-one is a synthetic organic compound belonging to the class of flavonoids. It is characterized by the presence of bromine atoms at positions 6 and 8, a hydroxyl group at position 7, and a phenyl group at position 2 on the chroman-4-one skeleton. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-7-hydroxy-2-phenylchroman-4-one typically involves the bromination of 7-hydroxy-2-phenylchroman-4-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

While specific industrial production methods for 6,8-Dibromo-7-hydroxy-2-phenylchroman-4-one are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-7-hydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted chroman-4-one derivatives, each with distinct chemical and biological properties. For example, the oxidation of 6,8-Dibromo-7-hydroxy-2-phenylchroman-4-one can yield 6,8-dibromo-2-phenylchroman-4-one-7-quinone, while reduction can produce 7-hydroxy-2-phenylchroman-4-one .

Scientific Research Applications

6,8-Dibromo-7-hydroxy-2-phenylchroman-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-7-hydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways. The hydroxyl group at position 7 can participate in hydrogen bonding and redox reactions, while the bromine atoms can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate cellular processes such as oxidative stress, enzyme inhibition, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,8-Dibromo-7-hydroxy-2-phenylchroman-4-one include:

Uniqueness

6,8-Dibromo-7-hydroxy-2-phenylchroman-4-one is unique due to the presence of bromine atoms at positions 6 and 8, which confer distinct chemical reactivity and biological activity compared to its analogs. The bromine atoms enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties, making it a valuable compound for further research and development .

Properties

CAS No.

61222-78-4

Molecular Formula

C15H10Br2O3

Molecular Weight

398.04 g/mol

IUPAC Name

6,8-dibromo-7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H10Br2O3/c16-10-6-9-11(18)7-12(8-4-2-1-3-5-8)20-15(9)13(17)14(10)19/h1-6,12,19H,7H2

InChI Key

IWGOYHXOHZEBOK-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C(=C(C=C2C1=O)Br)O)Br)C3=CC=CC=C3

Origin of Product

United States

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